

2-Amino-2',5-dichlorobenzophenone molecular structure and weight

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Compound of Interest

Compound Name: 2-Amino-2',5-dichlorobenzophenone

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An In-depth Technical Guide to 2-Amino-2',5-dichlorobenzophenone

For researchers, scientists, and drug development professionals, **2-Amino-2',5-dichlorobenzophenone** is a compound of significant interest. It serves as a critical intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of several benzodiazepines.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols related to its synthesis and application.

Molecular Structure

2-Amino-2',5-dichlorobenzophenone is an aromatic ketone with the chemical formula $C_{13}H_9Cl_2NO$. [1] Its structure features a central carbonyl group that bridges two phenyl rings. One ring is substituted with an amino group at the 2-position and a chlorine atom at the 5-position. The second phenyl ring is substituted with a chlorine atom at the 2'-position. [1] The IUPAC name for this compound is (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone. [1][2] The presence of both a nucleophilic amino group and a reactive ketone functionality makes it a versatile starting material for synthesizing a variety of heterocyclic compounds. [3]

Chemical and Physical Properties

A summary of the key physicochemical and spectroscopic data for **2-Amino-2',5-dichlorobenzophenone** is presented in Table 1. This data is essential for its identification,

purification, and application in synthetic chemistry.

Property	Value	Source(s)
IUPAC Name	(2-amino-5-chlorophenyl)(2-chlorophenyl)methanone	[2]
CAS Number	2958-36-3	[2][4]
Molecular Formula	C ₁₃ H ₉ Cl ₂ NO	[2][5][6]
Molecular Weight	266.12 g/mol	[2][4][5]
Appearance	Yellow to yellow-green powder	[7]
Melting Point	87-89 °C	[1][7]
Solubility	Soluble in methanol, DMF (30 mg/ml), and DMSO (30 mg/ml). Insoluble in water.	[6][7]
Monoisotopic Mass	265.0061193 Da	[1]
InChI Key	KWZYIAJRFJVQDO-UHFFFAOYSA-N	[4]
SMILES String	<chem>Nc1ccc(Cl)cc1C(=O)c2ccccc2Cl</chem>	[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Amino-2',5-dichlorobenzophenone** and its subsequent use in the formation of a benzodiazepine intermediate.

Protocol 1: Synthesis via Reduction of an Isoxazole Precursor

This method outlines the synthesis of the title compound through the reduction of a corresponding isoxazole precursor using iron powder.[1][9] This approach is advantageous as the mild reducing agent prevents the reduction of the carbonyl group.[4]

Materials:

- (2-chlorophenyl)benzo[c]isoxazole precursor
- Toluene
- Hydrochloric acid
- Iron powder
- Reaction kettle with heating and stirring capabilities
- Filtration and centrifugation equipment

Procedure:

- **Reaction Setup:** In a reaction kettle, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. A typical mass ratio is 1:2.5:0.5:1.2 (isoxazole:toluene:iron powder:hydrochloric acid).[1]
- **Reaction:** Slowly heat the mixture to reflux (approximately 110°C) with continuous stirring.[7]
- **Monitoring:** Monitor the reaction's progress by sampling and testing until the starting material is consumed (approximately 2.75 hours).[7]
- **Work-up:** Once the reaction is complete, cease stirring and allow the mixture to stand for 15 minutes for the iron sludge to settle.[7][9]
- **Isolation:** Separate the liquid phase from the iron sludge via press filtration. Cool the filtrate, first to room temperature with water, then to 10°C with an ice-salt solution to allow the product to crystallize.[7][9]
- **Purification:** Collect the precipitated product by centrifugation.[9]
- **Drying:** Dry the wet product to obtain the final **2-Amino-2',5-dichlorobenzophenone**. [9]

Protocol 2: Acylation for Benzodiazepine Intermediate Synthesis

This protocol describes the acylation of **2-Amino-2',5-dichlorobenzophenone**, a key step in the synthesis of benzodiazepines like lorazepam.[7]

Materials:

- **2-Amino-2',5-dichlorobenzophenone**
- Chloroacetyl chloride
- Organic solvent (e.g., dichloromethane, ethyl acetate)
- Reaction vessel with stirring and temperature control

Procedure:

- **Dissolution:** Dissolve **2-Amino-2',5-dichlorobenzophenone** in a suitable organic solvent within the reaction vessel. A recommended mass-to-volume ratio is 1:8 g/ml.[7]
- **Cooling:** Cool the solution to a temperature between 0-30°C.[7]
- **Acylation:** Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of **2-Amino-2',5-dichlorobenzophenone** to chloroacetyl chloride should be maintained between 1:1.05 and 1:1.5.[7]
- **Reaction Time:** Stir the reaction mixture for a period of 0.5 to 2 hours.[7]
- **Work-up and Isolation:** Upon completion, the resulting product, 2-chloroacetyl-amino-2',5'-dichlorobenzophenone, can be isolated and purified using standard techniques such as extraction, washing with a dilute aqueous ammonia solution, drying over anhydrous sodium sulfate, and recrystallization from alcohol.[1][7]

Primary Application in Drug Development

The most prominent application of **2-Amino-2',5-dichlorobenzophenone** is its role as a key precursor in the synthesis of several benzodiazepines.[3][7] This class of psychoactive drugs

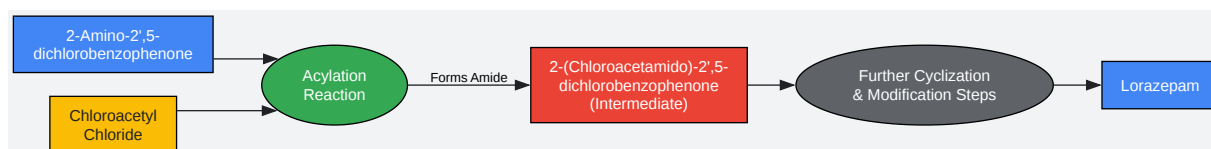
exhibits anxiolytic, sedative, hypnotic, and anticonvulsant properties. The dichlorinated structure of the parent compound is integral to the final structure and pharmacological activity of the resulting drugs.[3] Notable benzodiazepines synthesized from this precursor include:

- Lorazepam[3][4]
- Diclazepam[3][6]
- Delorazepam[3][6]
- Triazolam[3][6]

The general synthetic strategy involves the reaction of the amino group and the ketone of the benzophenone core to form the characteristic seven-membered diazepine ring.[3]

Synthetic Workflow Visualization

The following diagram illustrates the initial steps in the synthetic pathway from **2-Amino-2',5'-dichlorobenzophenone** toward the synthesis of Lorazepam, a widely used benzodiazepine.



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